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BENZYLAMINE, p-ISOPROPYL-N-OCTYL-

Cat. No.: B13801449
CAS No.: 63991-64-0
M. Wt: 261.4 g/mol
InChI Key: GFJYNQALVNKHCS-UHFFFAOYSA-N
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Description

Significance of Benzylamine (B48309) Derivatives as Core Building Blocks in Complex Molecule Synthesis

Benzylamine derivatives are highly valued as versatile building blocks in organic synthesis. The presence of the benzyl (B1604629) group offers a unique combination of aromaticity and a reactive benzylic position, while the amine functionality provides a site for a wide array of chemical transformations. These derivatives are integral to the construction of pharmaceuticals, agrochemicals, and functional materials. The ability to introduce various substituents onto both the aromatic ring and the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties, making them ideal precursors for creating diverse molecular architectures. For instance, the benzyl group can be readily introduced and, if necessary, removed under specific conditions, such as hydrogenolysis, making it a useful protecting group for amines. researchgate.net

Scope of Academic Research on Substituted Benzylamines, p-Isopropyl-N-Octyl- analogues, and their Structural Complexity

Academic research into substituted benzylamines is extensive, covering a wide range of applications and synthetic strategies. The structural complexity of these molecules can be systematically increased by introducing various functional groups. For example, research has been conducted on the synthesis and biological evaluation of 2,6-disubstituted benzylamine derivatives as selective inhibitors of certain enzymes. chemicalbook.com Analogues of BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, such as N-isopropylbenzylamine, have been subjects of study, often in the context of developing new synthetic methods or as reference compounds in analytical chemistry. nih.govchemicalbook.compatsnap.comnih.govwikipedia.org The specific substitution pattern of a p-isopropyl group on the benzene (B151609) ring and an n-octyl group on the nitrogen atom in the target compound introduces a significant degree of lipophilicity, which can be a desirable feature in the design of molecules intended to interact with biological membranes or nonpolar environments.

Overview of Contemporary Synthetic Challenges and Methodological Advancements in Amine Chemistry

The synthesis of amines, particularly secondary and tertiary amines like BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, presents several challenges. Key among these are achieving high selectivity, avoiding the formation of byproducts, and developing environmentally benign and cost-effective processes. nih.govchemicalbook.com Traditional methods often involve harsh reagents and produce significant waste.

Modern advancements in amine chemistry focus on overcoming these hurdles. Catalytic methods, including those utilizing transition metals, have become increasingly prominent. patsnap.com Reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a cornerstone of modern amine synthesis due to its efficiency and broad substrate scope. organic-chemistry.orgkoreascience.kr Recent research has explored the use of more sustainable catalysts and reducing agents, as well as flow chemistry techniques, to improve the safety and scalability of amine synthesis. chemrxiv.org Electrochemical methods for reductive amination are also emerging as a promising green alternative. researchgate.net

Synthetic Approaches and Physicochemical Data

The synthesis of BENZYLAMINE, p-ISOPROPYL-N-OCTYL- is not extensively documented in publicly available research literature. However, a plausible and efficient synthetic route can be inferred from established methods in amine chemistry, primarily through reductive amination.

A likely pathway involves the reaction of p-isopropylbenzaldehyde with n-octylamine. This reaction would initially form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Plausible Synthetic Route: Reductive Amination

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Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice. The reaction conditions would typically involve a suitable solvent, such as methanol (B129727) or ethanol (B145695), at room temperature or with gentle heating.

Alternative synthetic strategies could include the direct alkylation of p-isopropylbenzylamine with an octyl halide (e.g., 1-bromooctane). However, this method can be prone to over-alkylation, leading to the formation of a tertiary amine as a byproduct.

Physicochemical and Spectroscopic Data

Specific, experimentally determined data for BENZYLAMINE, p-ISOPROPYL-N-OCTYL- is scarce in the literature. However, we can predict certain properties based on its structure and the data available for analogous compounds. The table below presents a combination of predicted data for the target compound and available data for a structurally related amine, isopropyl-n-octylamine.

PropertyValue (Predicted/Analog Data)
Molecular Formula C₁₈H₃₁N
Molecular Weight 261.45 g/mol
Boiling Point Predicted to be >250 °C
logP (Octanol/Water Partition Coefficient) Predicted to be high (>4)
Water Solubility Predicted to be very low
Appearance Likely a colorless to pale yellow liquid
CAS Number of a related compound (isopropyl-n-octyl-amine) 25513-58-0 chemeo.com

Note: The data in this table for BENZYLAMINE, p-ISOPROPYL-N-OCTYL- are estimations based on its chemical structure. The CAS number provided is for a related, but different, compound.

Spectroscopic data would be essential for the definitive identification and characterization of this compound. Expected spectroscopic features would include:

¹H NMR: Signals corresponding to the aromatic protons of the p-isopropylbenzyl group, the methine and methyl protons of the isopropyl group, the methylene (B1212753) protons of the benzyl and octyl groups, and a broad singlet for the N-H proton.

¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the isopropyl and octyl groups, and the benzylic carbon.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: A characteristic N-H stretching vibration, along with C-H and C=C stretching vibrations from the alkyl and aromatic moieties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N B13801449 BENZYLAMINE, p-ISOPROPYL-N-OCTYL- CAS No. 63991-64-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63991-64-0

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]octan-1-amine

InChI

InChI=1S/C18H31N/c1-4-5-6-7-8-9-14-19-15-17-10-12-18(13-11-17)16(2)3/h10-13,16,19H,4-9,14-15H2,1-3H3

InChI Key

GFJYNQALVNKHCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Benzylamine, P Isopropyl N Octyl and Analogous Structures

Strategic Precursor Synthesis for N-Octyl and p-Isopropylbenzyl Moieties

The successful synthesis of the target compound is predicated on the efficient preparation of its constituent parts: p-isopropylbenzaldehyde and n-octylamine.

p-Isopropylbenzaldehyde, also known as cuminaldehyde, is a key aromatic aldehyde precursor. chemicalbook.com It is a component of essential oils from plants like cumin and possesses a characteristic spicy odor. chemicalbook.com

One established synthetic route to p-isopropylbenzaldehyde involves the Gattermann-Koch reaction or similar formylation methods starting from cumene (B47948) (isopropylbenzene). Another approach is the oxidation of p-isopropylbenzyl alcohol. A patented method describes the synthesis from cumene via chloromethylation followed by hydrolysis to p-isopropylbenzyl alcohol, and subsequent oxidation to the aldehyde. patsnap.com This multi-step process offers good process selectivity and operates under mild conditions, making it suitable for industrial-scale production. patsnap.com

For laboratory-scale synthesis, the reaction of the Grignard reagent derived from p-bromoisopropylbenzene with ethyl orthoformate provides a viable route to p-isopropylbenzaldehyde. publish.csiro.au

Table 1: Physical and Chemical Properties of p-Isopropylbenzaldehyde

PropertyValue
CAS Number 122-03-2
Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
Boiling Point 235-236 °C
Density 0.977 g/mL at 25 °C
Refractive Index (n20/D) 1.529
Solubility Insoluble in water; soluble in ethanol (B145695) and ether. chemicalbook.com

This table is interactive. Click on the headers to sort.

n-Octylamine, or 1-aminooctane, is a primary aliphatic amine that serves as the nucleophilic component in the formation of the target secondary amine. cdhfinechemical.com

Industrial synthesis of n-octylamine is often achieved through the amination of n-octanol. One patented method involves the reaction of n-octanol with liquid ammonia (B1221849) in a fixed-bed reactor containing a kieselguhr-supported nickel catalyst. google.com This continuous process operates at temperatures between 150 and 180 °C and pressures of 15 to 30 atmospheres, offering high conversion rates and catalyst longevity. google.com Another method utilizes a static bed layer reactor with a copper, chromium, iron, tin, and zinc catalyst on an alumina (B75360) support. google.com

Alternative laboratory syntheses include the reduction of caprylonitrile or n-caprylic acid amide. google.com For specialized applications, such as neutron scattering studies, deuterated n-octylamine has been synthesized from amide precursors. epj-conferences.org

Table 2: Physical and Chemical Properties of n-Octylamine

PropertyValue
CAS Number 111-86-4
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
Boiling Point 178-180 °C
Density 0.782 g/mL at 25 °C
Refractive Index (n20/D) 1.429
Solubility Slightly soluble in water; soluble in ethanol and ether.

This table is interactive. Click on the headers to sort.

Direct N-Alkylation Approaches

The most direct and selective method for synthesizing BENZYLAMINE (B48309), p-ISOPROPYL-N-OCTYL- is through reductive amination. This process involves the condensation of p-isopropylbenzaldehyde with n-octylamine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. frontiersin.orgmdma.ch This approach is highly valued for its efficiency and selectivity, particularly in industrial settings. rsc.org

The reaction proceeds in two main stages: the formation of the N-(p-isopropylbenzylidene)octan-1-amine intermediate, followed by its reduction. The choice of reducing agent and catalyst is critical to the success of the reaction, influencing both yield and purity. mdma.ch

Catalytic hydrogenation is a widely used method for the reduction of the imine intermediate, employing molecular hydrogen as the reductant. acs.org This method is considered green and cost-effective, especially for large-scale production. rsc.org

A variety of catalysts can be employed, including both noble and non-noble metals. frontiersin.org Nickel-based catalysts, such as Raney nickel, have been shown to be effective for the reductive amination of aldehydes. frontiersin.org For instance, nickel nanoparticles have been utilized for the hydrogen-transfer reductive amination of aldehydes with amines, using isopropanol (B130326) as the hydrogen source. organic-chemistry.org Palladium on carbon (Pd/C) is another common catalyst, though its effectiveness can vary depending on the specific substrates and reaction conditions. frontiersin.org

The general mechanism involves the adsorption of the imine onto the catalyst surface, followed by the addition of hydrogen across the carbon-nitrogen double bond. mdma.ch The reaction conditions, such as hydrogen pressure, temperature, and solvent, must be carefully optimized to maximize the yield of the secondary amine and minimize side reactions, such as the reduction of the aldehyde to an alcohol. mdma.chrsc.org

Table 3: Comparison of Catalysts for Reductive Amination

CatalystAdvantagesDisadvantages
Raney Nickel Cost-effective, highly active. frontiersin.orgCan be pyrophoric, requires careful handling.
Palladium on Carbon (Pd/C) High efficiency, good selectivity. frontiersin.orgHigher cost than nickel catalysts.
Nickel Nanoparticles High catalytic activity, can operate under milder conditions. organic-chemistry.orgPotential for deactivation and challenges with reuse. organic-chemistry.org
Platinum-based catalysts High activity and selectivity.High cost.

This table is interactive. Click on the headers to sort.

Metal hydrides are versatile reducing agents for the conversion of imines to amines. researchgate.net These reagents offer an alternative to catalytic hydrogenation and are often preferred for laboratory-scale syntheses due to their convenience. mdma.ch

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is effective for the reduction of imines. youtube.com It is often used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.net A key advantage of NaBH4 is its tolerance of many functional groups, allowing for the chemoselective reduction of the imine in the presence of other reducible groups. researchgate.net

Lithium aluminum hydride (LiAlH4) is a much more powerful reducing agent than NaBH4 and will also readily reduce the imine to the corresponding amine. youtube.comchem-station.com However, its high reactivity means it will also reduce the starting aldehyde, necessitating a two-step procedure where the imine is formed first, isolated, and then reduced. chem-station.comlibretexts.org

Sodium cyanoborohydride (NaBH3CN) is a particularly useful reagent for one-pot reductive aminations. chem-station.com It is stable in mildly acidic conditions (pH ~3-6) where imine formation is favored, and it selectively reduces the iminium ion as it is formed, driving the equilibrium towards the amine product. masterorganicchemistry.comchem-station.com

Table 4: Common Hydride Reducing Agents for Imine Reduction

ReagentFormulaKey Features
Sodium Borohydride NaBH4Mild, selective, used in protic solvents. youtube.com
Lithium Aluminum Hydride LiAlH4Very strong, reduces most carbonyls and derivatives, requires anhydrous conditions. chem-station.com
Sodium Cyanoborohydride NaBH3CNSelective for imines/iminium ions, stable in mild acid. masterorganicchemistry.comchem-station.com
Sodium Triacetoxyborohydride (B8407120) NaBH(OAc)3Mild, non-toxic alternative to NaBH3CN. masterorganicchemistry.com

This table is interactive. Click on the headers to sort.

Coupling Reactions Involving Benzyl (B1604629) Halides and Amines

Traditional methods for the synthesis of N-substituted benzylamines often involve the coupling of a benzyl halide with a primary or secondary amine. These reactions can proceed through direct nucleophilic substitution or be facilitated by transition metal catalysts.

The direct alkylation of an amine with a benzyl halide is a classic and straightforward approach to forming a C-N bond. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of synthesizing BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, this would involve the reaction of p-isopropylbenzyl halide (chloride or bromide) with octylamine (B49996).

The enamine pathway offers an alternative to direct alkylation at the alpha-carbon of a ketone. Enamines, being moderately nucleophilic, can react with primary alkyl halides in an SN2 fashion. youtube.com The subsequent hydrolysis of the resulting iminium ion yields an alkylated ketone. youtube.com

A patented method for producing N-substituted amines, such as ethylbenzylaniline, involves reacting a mono-substituted aniline (B41778) with benzyl chloride in the presence of a hydrocarbon solvent and an acid-binding agent like soda ash to neutralize the hydrochloric acid formed. google.com Another variation of this method avoids the difficult separation of benzyl halide by using a mixture of benzyl chloride and its parent toluene. google.com

ReactantsCatalyst/ConditionsProductYieldReference
Benzyl chloride, IsopropylamineCopper oxide, Methanol, 30°CN-isopropylbenzylamine82.3% patsnap.com
Benzyl chloride, IsopropylamineCuprous chloride, Ethanol, 40°CN-isopropylbenzylamine84.5% patsnap.com
Benzyl chloride, IsopropylamineCuprous iodide, Ethyl acetate, 60°CN-isopropylbenzylamine83.2% patsnap.com

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. wikipedia.orgnih.gov The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl and benzyl amines. wikipedia.orglibretexts.org

This palladium-catalyzed reaction involves the coupling of an amine with an aryl or benzyl halide (or pseudohalide). wikipedia.orgorganic-chemistry.org The catalytic cycle generally proceeds through oxidative addition of the halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to afford the desired amine and regenerate the active catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. libretexts.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org

The scope of the Buchwald-Hartwig amination is extensive, tolerating a wide variety of functional groups on both the amine and the halide partner. wikipedia.org This methodology has been successfully applied to the synthesis of a diverse range of substituted benzylamines. rsc.orgnih.gov

Aryl Halide/PseudohalideAmineCatalyst SystemProductYieldReference
4-BromotolueneBenzylamine(NHC)Pd(R-allyl)ClN-Benzyl-4-methylaniline40% rsc.org
Aryl perfluorooctanesulfonatesBenzylaminePd catalystN-Benzylarylamines76% nih.gov
Benzylic ammonium (B1175870) triflatesAryl boronic acidsNickel catalystDiarylethanes- researchgate.net

Green Chemistry Principles in Benzylamine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, are increasingly being applied to the synthesis of benzylamines.

The hydrogen auto-transfer (or borrowing hydrogen) methodology is an elegant and atom-economical approach for the N-alkylation of amines with alcohols. researchgate.netrsc.org This process avoids the pre-activation of the alcohol and the use of stoichiometric activating agents or leaving groups, generating water as the only byproduct. liv.ac.uk

The catalytic cycle typically involves the dehydrogenation of the alcohol by a transition metal catalyst to form an aldehyde or ketone intermediate and a metal-hydride species. The aldehyde or ketone then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the catalyst. researchgate.netresearchgate.net A variety of transition metal catalysts based on ruthenium, iridium, nickel, and iron have been developed for this transformation. researchgate.netacs.org Magnetite has also been shown to be an effective and easily recyclable catalyst for the selective N-alkylation of aromatic amines with benzylic alcohols. rsc.org

A transition-metal-free approach has also been developed, utilizing a ketone and a base like sodium hydroxide (B78521) to facilitate the reaction between racemic secondary alcohols and chiral sulfinamides, producing chiral amines with high diastereoselectivity. liv.ac.ukresearcher.life

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of benzylamines. researchgate.net Enzymes can operate under mild conditions in aqueous media, often with high enantioselectivity, which is particularly valuable for the synthesis of chiral pharmaceuticals. acs.org

Transaminases are a class of enzymes that have shown great promise for the synthesis of benzylamine derivatives. researchgate.net For example, a putrescine transaminase from Pseudomonas putida has been utilized for the synthesis of a range of substituted benzylamines with excellent conversions. researchgate.net This biocatalytic approach involves the reductive amination of a corresponding aldehyde or ketone.

The pharmaceutical industry has shown significant interest in biocatalytic methods for producing chiral amines due to their sustainability and high selectivity. acs.org

The development of solvent-free or environmentally benign reaction conditions is a key goal of green chemistry. A catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines has been reported. beilstein-journals.org This reaction proceeds through a sequential imine condensation–isoaromatization pathway from (E)-2-arylidene-3-cyclohexenones and primary amines, offering operational simplicity and the potential for scale-up. beilstein-journals.org

Another approach utilizes photocatalysis for the oxidation of secondary benzylamines to imines using C70 as a photocatalyst. organic-chemistry.org This method is efficient under low-energy light sources and allows for easy recovery and recycling of the catalyst. organic-chemistry.org

Chemo- and Regioselective Functionalization Strategies

The precise functionalization of a pre-existing benzylamine scaffold is a powerful tool for the late-stage diversification of molecules. This section explores methods to selectively modify the benzylic position and highlights the importance of functional group tolerance in these transformations.

C-H Functionalization at the Benzylic Position

Direct functionalization of the benzylic C-H bond offers an atom-economical and efficient route to introduce molecular complexity. Traditional methods often lack selectivity, but recent advances have enabled remarkable control over this transformation.

A significant breakthrough is the development of a synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalytic system for the Csp³–H arylation of benzylamines. nih.gov This method allows for the highly regio- and chemoselective functionalization of the N-benzylic position. nih.gov In a typical reaction, the use of a photoredox catalyst alone for the arylation of a molecule like N,N-dimethylbenzylamine leads to functionalization of the N-methyl group. However, the addition of a thiocarboxylic acid as a HAT catalyst precursor completely reverses the regioselectivity, favoring arylation at the benzylic position. nih.gov This strategy is applicable to a wide range of primary, secondary, and tertiary benzylamines, providing a versatile tool for creating 1,1-diarylmethylamines. nih.gov

The proposed mechanism for this selectivity switch involves the preferential oxidation of the thiocarboxylate to a sulfur-centered radical, which then selectively abstracts a hydrogen atom from the benzylic position. This approach has been successfully applied to the late-stage functionalization of complex, bioactive compounds. nih.gov

Another powerful strategy for benzylic C-H functionalization is copper-catalyzed amination. A highly regioselective method utilizing N-fluorobenzenesulfonimide as the aminating agent has been reported. nih.gov This transformation provides direct access to benzylic amines from readily available hydrocarbon precursors.

The application of these C-H functionalization methods to a substrate like p-isopropyl-N-octylbenzylamine would allow for the introduction of an additional aryl or amino substituent at the benzylic carbon, leading to highly complex and potentially valuable molecular architectures.

Table 1: Catalyst Controlled Regio- and Chemo-selective C-H Arylation of Benzylamines

Entry Benzylamine Substrate Arylating Agent Catalyst System Regioselectivity Product Yield (%) Reference
1 N,N-Dimethylbenzylamine 4-Cyanobenzonitrile Photoredox Catalyst N-Methyl - nih.gov
2 N,N-Dimethylbenzylamine 4-Cyanobenzonitrile Photoredox Catalyst + PhC(O)SH Benzylic 98 nih.gov
3 N-Benzyl-N-methylaniline 4-Cyanobenzonitrile Photoredox Catalyst + PhC(O)SH Benzylic 95 nih.gov
4 Dibenzylamine 4-Cyanobenzonitrile Photoredox Catalyst + PhC(O)SH Benzylic 85 nih.gov

Functional Group Tolerance and Selectivity in Synthesis

The synthesis of complex molecules like BENZYLAMINE, p-ISOPROPYL-N-OCTYL- often involves multiple steps and the presence of various functional groups. Therefore, the compatibility of these functional groups with the reaction conditions is of paramount importance.

Palladium-catalyzed amination of aryl halides, a common method for forming the C-N bond in benzylamines, has been extensively studied to improve its functional group tolerance. The use of bulky, electron-rich phosphine ligands in combination with palladium precursors allows for the coupling of aryl halides with amines in the presence of sensitive functional groups. cmu.eduresearchgate.net For instance, catalyst systems have been developed that are compatible with enolizable ketones, methyl esters, nitriles, and even nitro groups when a weak base like K₃PO₄ is used. cmu.edu

However, certain functional groups can still pose challenges. For example, the presence of free hydroxyl, amide, or phenol (B47542) groups can sometimes inhibit the palladium catalyst. acs.org In such cases, protecting group strategies may be necessary. acs.org The choice of base is also critical; while strong bases like sodium tert-butoxide are effective, they can limit functional group compatibility. cmu.edu The development of protocols using weaker bases has significantly expanded the scope of these reactions. researchgate.net

For a molecule like BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, the long alkyl chain (n-octyl) and the isopropyl group are generally well-tolerated in many catalytic systems. The primary concern would be the potential for side reactions if other more reactive functional groups were present on the aromatic ring or the N-alkyl chain.

Table 2: Functional Group Compatibility in Palladium-Catalyzed Amination of Aryl Halides

Aryl Halide Functional Group Amine Catalyst System Base Result Reference
Enolizable Ketone Benzylamine Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ K₃PO₄ High Yield cmu.edu
Methyl Ester Morpholine Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ K₃PO₄ High Yield cmu.edu
Nitrile n-Hexylamine Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ K₃PO₄ High Yield cmu.edu
Nitro Piperidine Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ K₃PO₄ High Yield cmu.edu
Free Hydroxyl Aniline Pd₂(dba)₃ / Ligand 1 LiN(TMS)₂ Successful Coupling acs.org

Multicomponent Reactions and Cascade Sequences for Complex Benzylamine Architectures

Multicomponent reactions (MCRs) and cascade sequences offer highly efficient and atom-economical pathways to construct complex molecules from simple starting materials in a single operation. These strategies are particularly well-suited for the synthesis of diverse libraries of compounds for drug discovery and materials science. nih.govrug.nl

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. numberanalytics.comnumberanalytics.comorganic-chemistry.org This reaction is renowned for its high convergence and the ability to generate molecular diversity. numberanalytics.com For the synthesis of analogs of BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, one could envision a Ugi reaction using p-isopropylbenzaldehyde, octylamine, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product could then be further modified to yield the target structure. The Ugi reaction has been instrumental in the synthesis of numerous complex molecules, including active pharmaceutical ingredients. nih.gov

The Passerini three-component reaction (P-3CR) is another powerful MCR that involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgresearchgate.net This reaction provides a rapid entry to highly functionalized structures and has been widely used in medicinal chemistry. wikipedia.org

Cascade reactions , where a series of intramolecular or intermolecular transformations occur in a single pot, provide another elegant approach to complex benzylamine architectures. For instance, a one-step synthesis of N,N'-dialkyl-p-phenylenediamines has been developed through the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines. rsc.org Enzymatic cascades have also been developed for the biosynthesis of benzylamine from renewable feedstocks, demonstrating a green and sustainable approach. cmu.eduresearchgate.netacs.org These enzymatic cascades often involve multiple enzymes that work in concert to perform a series of reactions, leading to the final product with high selectivity. rsc.org

The application of MCRs and cascade sequences to the synthesis of BENZYLAMINE, p-ISOPROPYL-N-OCTYL- and its analogs would allow for the rapid and efficient construction of a library of related compounds for structure-activity relationship studies.

Iii. Reaction Mechanisms and Reactivity Studies of Benzylamine, P Isopropyl N Octyl

Mechanistic Investigations of N-Alkylation and Reductive Amination Pathways

The synthesis of p-isopropyl-N-octylbenzylamine, a secondary amine, is typically achieved through two primary pathways: direct N-alkylation of p-isopropylbenzylamine or, more commonly, the reductive amination of p-isopropylbenzaldehyde with octylamine (B49996).

N-Alkylation involves the reaction of a primary amine (p-isopropylbenzylamine) with an alkyl halide (e.g., 1-bromooctane). This is a nucleophilic substitution reaction (SN2) where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, which complicates purification and reduces the yield of the desired secondary amine. nih.gov

Reductive amination is often the preferred method as it offers higher selectivity and avoids the issue of multiple alkylations. nih.gov This one-pot reaction involves the initial formation of an imine from p-isopropylbenzaldehyde and octylamine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. nih.govresearchgate.net

The reductive amination pathway proceeds through distinct, sequential steps involving key intermediates. The reaction between the primary amine (octylamine) and the aldehyde (p-isopropylbenzaldehyde) first forms a hemiaminal, also known as an aminol. This intermediate is typically unstable and undergoes dehydration to form a more stable C=N double bond, yielding an imine (specifically, an N-substituted imine or Schiff base).

Imines are crucial intermediates in a vast range of biochemical and synthetic transformations, serving as electrophilic substrates for nucleophilic attack. researchgate.net In the context of reductive amination, the imine intermediate is the species that undergoes reduction. The formation of the imine is a reversible equilibrium process. To drive the reaction forward, this intermediate is reduced as it forms, shifting the equilibrium towards the final amine product.

Nucleophilic Addition: Octylamine adds to the carbonyl carbon of p-isopropylbenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Aminol Formation: The result is a neutral aminol (hemiaminal) intermediate.

Dehydration: The hydroxyl group of the aminol is protonated and eliminated as a water molecule, forming an iminium ion.

Imine Formation: The iminium ion is deprotonated to yield the neutral imine.

Reduction: A hydride reagent (e.g., from NaBH4) attacks the electrophilic carbon of the imine, reducing the C=N bond to a C-N single bond and forming the final secondary amine, p-isopropyl-N-octylbenzylamine.

The rate and efficiency of the reductive amination are governed by several kinetic and thermodynamic factors. The formation of the imine is an equilibrium-limited step, and its rate is often pH-dependent. Mildly acidic conditions can catalyze the dehydration of the aminol intermediate, but strong acids will protonate the starting amine, rendering it non-nucleophilic.

The choice of reducing agent is critical. A key kinetic challenge is to reduce the imine as it forms without prematurely reducing the starting aldehyde. Reagents like sodium cyanoborohydride (NaBH3CN) are particularly effective because they are mild reducing agents that are more reactive towards the protonated imine (iminium ion) than towards the neutral aldehyde or ketone. nih.gov This selectivity ensures that the reduction step occurs preferentially after the imine has formed.

Kinetic studies on the reductive amination of benzaldehyde (B42025), a close structural analog of p-isopropylbenzaldehyde, using a Ruthenium catalyst provide insight into the factors influencing the reaction rate. mdpi.com Although the specific catalyst system differs, the general principles of how reaction parameters affect outcomes are transferable.

Table 1: Influence of Reaction Parameters on the Reductive Amination of Benzaldehyde (Analogous System) Data interpreted from kinetic studies on a Ru-catalyzed system for illustrative purposes. mdpi.com

Parameter ChangedEffect on Reaction Rate/YieldRationale
↑ Catalyst Concentration Increased yield up to an optimal point.Higher catalyst loading increases the number of active sites available for the reaction.
↑ H₂ Pressure (Reductant) Increased yield.Higher pressure of the reducing agent (in this case, H₂) favors the hydrogenation (reduction) of the imine intermediate.
↑ Temperature Increased yield up to 130°C.Provides the necessary activation energy for the reaction steps, but excessively high temperatures can lead to side reactions or catalyst decomposition.
↑ NH₃ Pressure (Amine Source) Increased yield up to an optimal pressure.Higher concentration of the amine component pushes the imine formation equilibrium forward.
↑ Aldehyde Concentration Increased yield initially.Higher substrate concentration generally leads to a higher reaction rate, assuming other reactants are not limiting.

C-H Bond Activation and Functionalization Mechanisms

Beyond its synthesis, the reactivity of p-isopropyl-N-octylbenzylamine is of interest in the context of modern synthetic methods, particularly C-H bond activation. This strategy allows for the direct conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to modifying complex molecules. For a molecule like p-isopropyl-N-octylbenzylamine, the most activated C(sp³)–H bonds are those adjacent to the nitrogen atom (the benzylic and α-amino positions) due to the ability of nitrogen to stabilize adjacent radicals or cations.

Single Electron Transfer (SET) is a mechanism often initiated by photoredox catalysts. In this process, the amine can be oxidized by an excited photocatalyst, which abstracts a single electron to form a radical cation intermediate. This aminium radical cation is highly acidic, and subsequent deprotonation at an adjacent C-H bond generates an α-amino radical.

For p-isopropyl-N-octylbenzylamine, SET would likely lead to the formation of a radical cation centered on the nitrogen. Deprotonation could then occur at one of three positions: the benzylic C-H, the α-C-H of the n-octyl group, or a C-H of the isopropyl group. The α-amino radical is a key intermediate that can then engage in various bond-forming reactions, such as coupling with electron-deficient olefins or arenes. nih.gov The regioselectivity of this process is often governed by the stability of the resulting radical and steric factors.

Hydrogen Atom Transfer (HAT) provides an alternative pathway to generate α-amino radicals without the initial formation of a charged intermediate. chemrxiv.org In this mechanism, a catalyst, often a highly electrophilic radical generated through a photoredox cycle, directly abstracts a hydrogen atom (both a proton and an electron) from a C-H bond. chemrxiv.orgnih.gov The driving force for this process is the formation of a stronger bond in the HAT catalyst and a relatively stable α-amino radical. chemrxiv.org

A key advantage of HAT is that it can offer different regioselectivity compared to SET pathways. For instance, in systems with multiple amine substituents, SET catalysis often favors oxidation at the least sterically hindered site. In contrast, by using reversible HAT catalysis, it is possible to establish an equilibrium between different possible α-amino radicals. The subsequent trapping of these radicals can be controlled by their relative stabilities and reactivity, often allowing for functionalization at the more substituted, thermodynamically favored position. nih.gov This is governed by the Curtin-Hammett principle, where the product distribution is controlled by the relative energy barriers of the product-forming steps from the rapidly equilibrating intermediates.

For p-isopropyl-N-octylbenzylamine, a HAT catalyst could abstract a hydrogen from the benzylic position, which is activated by both the adjacent nitrogen and the phenyl ring, leading to a stabilized benzylic radical poised for further functionalization.

To achieve high regioselectivity in C-H functionalization, particularly at positions that are not inherently the most reactive, chemists employ directing groups. A directing group is a functional group within the molecule that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

While p-isopropyl-N-octylbenzylamine itself does not possess a classic directing group, the amine nitrogen can act as a native directing group in some catalytic systems. However, its coordination is often weak. More commonly, the amine would be transiently or permanently modified. For instance, a removable directing group could be installed on the nitrogen atom. Alternatively, a transient directing group strategy could be employed, where an aldehyde or ketone condenses with the amine in situ to form an imine that directs a metal catalyst to a specific C-H bond on one of the substituents. This strategy allows for functionalization without the need for separate protection/deprotection steps. For remote C-H functionalization on the alkyl chain or the aromatic ring, specialized directing groups that create a large chelation cycle would be necessary.

Oxidative and Reductive Transformations of the Amine Functionality

The amine functionality in N-alkylbenzylamines is a key site for oxidative and reductive reactions. These transformations typically involve the formation or reduction of an iminium ion or an imine intermediate.

Oxidative Transformations

The oxidation of secondary amines like N-(p-isopropylbenzyl)-N-octylamine can lead to the formation of the corresponding imine, N-(p-isopropylbenzylidene)octan-1-amine. This transformation is a dehydrogenation reaction and can be achieved using a variety of oxidizing agents. The benzylic position is particularly susceptible to oxidation due to the stability of the resulting conjugated imine.

Several methods have been developed for the oxidation of secondary amines to imines. lumenlearning.comorganic-chemistry.orgnih.gov These methods often employ reagents that can selectively oxidize the C-N bond without over-oxidation to amides or other byproducts. Common oxidants include:

Hypervalent iodine reagents: These are known for their mild and selective oxidizing capabilities.

Manganese dioxide (MnO₂): A widely used reagent for the oxidation of benzylic and allylic alcohols and amines. nih.gov

Metal-catalyzed oxidations: Catalytic systems involving metals like ruthenium, iron, or copper can facilitate aerobic oxidation, using air or oxygen as the terminal oxidant, which is an environmentally benign approach. organic-chemistry.org

N-tert-butylphenylsulfinimidoyl chloride: This reagent, in combination with a base like DBU, has been shown to smoothly oxidize various secondary amines to their corresponding imines at low temperatures. lumenlearning.comnrel.gov

The general mechanism for these oxidations often involves the initial formation of an N-centered radical or a species with a weakened N-H bond, followed by the loss of a hydrogen atom from the adjacent carbon, in this case, the benzylic carbon. The electron-donating nature of the p-isopropyl group can facilitate this process by stabilizing the transition state leading to the imine.

A plausible reaction scheme for the oxidation of N-(p-isopropylbenzyl)-N-octylamine is presented below:

Reactant: BENZYLAMINE (B48309), p-ISOPROPYL-N-OCTYL-

Product: N-(p-isopropylbenzylidene)octan-1-amine

Reaction Type: Oxidation (Dehydrogenation)

Oxidizing SystemTypical ConditionsYieldReference
N-tert-butylphenylsulfinimidoyl chloride/DBU-78 °C to room temperatureHigh lumenlearning.comnrel.gov
Iodosobenzene with Mn(III) or Fe(III) porphyrinsRoom temperatureModerate to High organic-chemistry.org
Manganese Dioxide (MnO₂)Reflux in an inert solvent (e.g., toluene)Good nih.gov
Air/Cu(OAc)₂/o-naphthoquinone (catalytic)Room temperature to mild heatingGood to Excellent nih.gov

Reductive Transformations

Reductive transformations involving the amine functionality of N-(p-isopropylbenzyl)-N-octylamine are less direct unless the amine is first converted to an imine or an amide. The reduction of a secondary amine itself is not a common transformation. However, the reverse reaction, the reduction of the corresponding imine, N-(p-isopropylbenzylidene)octan-1-amine, back to the secondary amine is a fundamental process known as reductive amination.

This reduction can be accomplished using various reducing agents, including:

Hydride reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing imines to amines. thieme-connect.deyoutube.com

Catalytic hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method. thieme-connect.de

Transfer hydrogenation: Using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable transition metal catalyst.

The general mechanism involves the addition of a hydride or its equivalent to the electrophilic carbon of the C=N double bond of the imine.

Furthermore, if the amine were to be derived from the reduction of an amide, for instance, N-(p-isopropylbenzoyl)-N-octylamine, various modern catalytic methods are available. These include iridium or nickel-catalyzed reductions using silanes as the hydride source, which can proceed through an imine intermediate.

A plausible reaction scheme for the reduction of the corresponding imine is as follows:

Reactant: N-(p-isopropylbenzylidene)octan-1-amine

Product: BENZYLAMINE, p-ISOPROPYL-N-OCTYL-

Reaction Type: Reduction

Reducing SystemTypical ConditionsYieldReference
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol (B145695), room temperatureHigh thieme-connect.de
Catalytic Hydrogenation (H₂/Pd-C)Low to moderate pressure, room temperatureExcellent thieme-connect.de
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by workupHigh youtube.com
Iridium-catalyzed hydrosilylationDiethylsilane, room temperatureHigh

Stereochemical Aspects of Reactions Involving Chirality (if applicable to analogues or synthetic intermediates)

While BENZYLAMINE, p-ISOPROPYL-N-OCTYL- itself is not chiral, chirality can be introduced at the benzylic carbon if a substituent is present, creating a stereocenter. For instance, if the starting material for the synthesis of an analogue was a chiral α-substituted p-isopropylbenzylamine, the stereochemical outcome of subsequent reactions would be of significant interest.

Let's consider a hypothetical chiral analogue, (R)- or (S)-N-(α-methyl-p-isopropylbenzyl)-N-octylamine. Reactions at the stereocenter could proceed with retention, inversion, or racemization of the configuration.

Reactions not breaking bonds to the chiral center: If a reaction occurs elsewhere in the molecule, for example, on the aromatic ring or the octyl chain, without affecting the bonds to the chiral benzylic carbon, the stereochemistry at that center will be retained.

Reactions involving the chiral center:

Sₙ2-type reactions: If a nucleophilic substitution were to occur at the benzylic carbon, proceeding through an Sₙ2 mechanism, it would lead to an inversion of the stereochemical configuration.

Sₙ1-type reactions: If the reaction proceeds through a planar carbocation intermediate, as in an Sₙ1 reaction, subsequent nucleophilic attack would occur from either face with equal probability, leading to a racemic mixture of the two enantiomers.

Radical reactions: Reactions proceeding via a radical intermediate at the benzylic position would also likely lead to racemization.

The synthesis of chiral amines often involves the asymmetric reduction of a prochiral imine. For the imine N-(p-isopropylbenzylidene)octan-1-amine, if a chiral reducing agent or a chiral catalyst is used, it is possible to produce one enantiomer of the corresponding amine in excess. This is a cornerstone of modern asymmetric synthesis.

Reaction Type on a Chiral Analogue (e.g., at an α-substituted benzylic position)Expected Stereochemical Outcome
Sₙ2 Substitution at the chiral centerInversion of configuration
Sₙ1 Substitution at the chiral centerRacemization
Asymmetric reduction of the corresponding prochiral imineFormation of one enantiomer in excess (enantioselective)

The field of asymmetric catalysis has developed numerous chiral catalysts, often based on transition metals like rhodium, ruthenium, and iridium, coordinated to chiral ligands, that can achieve high enantioselectivity in the hydrogenation of imines. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies for Benzylamine, P Isopropyl N Octyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "BENZYLAMINE, p-ISOPROPYL-N-OCTYL-", a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum would indicate the number of unique carbon atoms.

¹H NMR Spectroscopy: The expected proton NMR spectrum of "BENZYLAMINE, p-ISOPROPYL-N-OCTYL-" would exhibit characteristic signals for the p-isopropylbenzyl group and the N-octyl chain. The aromatic protons of the p-substituted benzene (B151609) ring would appear as two distinct doublets in the range of δ 7.0-7.3 ppm. The benzylic protons (CH₂) attached to the nitrogen and the aromatic ring would likely resonate as a singlet around δ 3.7 ppm. The protons of the N-octyl chain would show a series of multiplets, with the methylene (B1212753) group adjacent to the nitrogen (α-CH₂) appearing as a triplet around δ 2.6 ppm. The isopropyl group on the benzene ring would be identified by a septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would produce signals between δ 125-150 ppm. The benzylic carbon would be expected around δ 54 ppm, while the carbons of the n-octyl chain would resonate in the upfield region of the spectrum. The isopropyl group's carbons would also have distinct chemical shifts.

Predicted ¹H and ¹³C NMR Data for BENZYLAMINE (B48309), p-ISOPROPYL-N-OCTYL-

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH (ortho to CH₂NH)7.25 (d, 2H)128.5
Aromatic CH (ortho to isopropyl)7.15 (d, 2H)126.5
Benzylic CH₂3.70 (s, 2H)54.0
N-CH₂ (octyl)2.60 (t, 2H)50.0
Isopropyl CH2.90 (sept, 1H)33.8
Isopropyl CH₃1.25 (d, 6H)24.1
Octyl CH₂ chain1.2-1.6 (m)22.7 - 31.8
Terminal CH₃ (octyl)0.88 (t, 3H)14.1

Two-dimensional NMR techniques are crucial for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, it would show a correlation between the isopropyl CH proton and the isopropyl methyl protons. It would also confirm the connectivity of the methylene groups in the n-octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, such as linking the aromatic proton signals to the aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For example, a correlation between the benzylic protons and the aromatic quaternary carbon bearing the isopropyl group would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): While "BENZYLAMINE, p-ISOPROPYL-N-OCTYL-" does not have stereocenters, NOESY can provide through-space correlations which can help in confirming the proximity of certain groups, further solidifying the structural assignment. researchgate.net

"BENZYLAMINE, p-ISOPROPYL-N-OCTYL-" itself is not chiral. However, if a chiral center were introduced, for example by substitution on the benzylic carbon, the resulting enantiomers would need to be distinguished. The use of chiral solvating agents in NMR spectroscopy would be a suitable method for determining the enantiomeric purity. These agents form diastereomeric complexes with the enantiomers, leading to separate NMR signals for each enantiomer, allowing for their quantification.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the parent ion, which allows for the determination of the elemental composition. Fragmentation analysis gives further structural information.

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of "BENZYLAMINE, p-ISOPROPYL-N-OCTYL-". This precise mass allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms.

Predicted HRMS Data for BENZYLAMINE, p-ISOPROPYL-N-OCTYL-

Parameter Value
Molecular FormulaC₁₈H₃₁N
Monoisotopic Mass261.24565 u
Predicted [M+H]⁺262.25348

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For protonated "BENZYLAMINE, p-ISOPROPYL-N-OCTYL-", characteristic fragmentation pathways for benzylamines would be expected. nih.govnih.gov The most prominent fragmentation would likely be the cleavage of the C-C bond alpha to the nitrogen on the octyl chain (α-cleavage), or the cleavage of the benzylic C-N bond. libretexts.org

A key fragmentation pathway for benzylamines involves the formation of a tropylium (B1234903) ion or a benzyl (B1604629) cation. nih.gov The presence of the p-isopropyl group would lead to a characteristic isopropylbenzyl cation.

Predicted Mass Spectrometry Fragmentation for BENZYLAMINE, p-ISOPROPYL-N-OCTYL-

m/z Proposed Fragment Fragmentation Pathway
262[C₁₈H₃₁N + H]⁺Molecular Ion
133[C₁₀H₁₃]⁺Isopropylbenzyl cation
148[C₁₀H₁₄N]⁺Loss of C₇H₁₅ radical from the N-octyl chain

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of chemical bonds, which occur at characteristic frequencies. For a molecule such as BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, the IR and Raman spectra would be expected to display a combination of absorption bands and scattering peaks corresponding to its distinct structural components: the p-disubstituted aromatic ring, the isopropyl group, the secondary amine linkage, and the long alkyl (octyl) chain.

Expected Vibrational Frequencies:

The interpretation of the vibrational spectra of BENZYLAMINE, p-ISOPROPYL-N-OCTYL- would involve the assignment of observed bands to specific molecular vibrations. Based on data for analogous compounds like N-isopropylbenzylamine and long-chain alkanes, a detailed prediction of the key spectral features can be made.

Aromatic Ring Vibrations: The para-substituted benzene ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1620-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for a p-disubstituted ring, a strong band is expected between 840 and 810 cm⁻¹.

Alkyl C-H Vibrations: The numerous C-H bonds of the isopropyl and octyl groups will produce strong absorption bands. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2965-2850 cm⁻¹ region. C-H bending vibrations for these groups will appear in the 1470-1365 cm⁻¹ range. The presence of the isopropyl group can often be confirmed by a characteristic doublet in the 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ region, arising from the symmetric bending of the two methyl groups.

Amine Group Vibrations: As a secondary amine, BENZYLAMINE, p-ISOPROPYL-N-OCTYL- is expected to show a weak N-H stretching band in the 3500-3300 cm⁻¹ region in its IR spectrum. The corresponding C-N stretching vibrations would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is advantageous. While the polar N-H and C-N bonds would likely yield more prominent signals in the IR spectrum, the non-polar C-C bonds of the aromatic ring and alkyl chains would be expected to produce strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Bands for BENZYLAMINE, p-ISOPROPYL-N-OCTYL-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique(s)
Aromatic C-HStretching3100 - 3000IR, Raman
Aromatic C=CStretching1620 - 1450IR, Raman
Aromatic C-H (p-sub)Out-of-plane Bending840 - 810IR
Alkyl C-H (CH₂, CH₃)Stretching2965 - 2850IR, Raman
Alkyl C-H (CH₂, CH₃)Bending1470 - 1365IR, Raman
Isopropyl GroupSymmetric Bending1385 - 1380 & 1370 - 1365IR
Secondary Amine N-HStretching3500 - 3300IR
C-NStretching1250 - 1020IR

X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives/analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For a compound like BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, which may be an oil or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction could be challenging. In such cases, the synthesis of a suitable crystalline derivative is a common strategy. For instance, preparing a hydrochloride or hydrobromide salt can enhance the crystal lattice energy, facilitating the growth of high-quality crystals.

Hypothetical Crystallographic Analysis:

Should a suitable crystalline derivative of BENZYLAMINE, p-ISOPROPYL-N-OCTYL- be prepared, X-ray crystallographic analysis would elucidate several key structural features:

Molecular Conformation: The analysis would reveal the exact conformation of the flexible n-octyl chain and the orientation of the p-isopropylbenzyl group relative to the rest of the molecule.

Bond Parameters: Precise bond lengths and angles for the entire molecule would be determined, confirming the connectivity and geometry of the atoms.

Supramolecular Interactions: In the crystal lattice, molecules interact through non-covalent forces such as van der Waals forces, and in the case of a salt, ionic interactions and hydrogen bonding. X-ray crystallography would map these interactions, providing insight into how the molecules pack in the solid state.

The data obtained from such an analysis would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of BENZYLAMINE, p-ISOPROPYL-N-OCTYL-

Parameter Description Example Data
Crystal SystemThe crystal system describes the symmetry of the unit cell.Monoclinic
Space GroupThe space group provides a complete description of the symmetry of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.5, b = 15.2, c = 9.8
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.5, γ = 90
Volume (ų)The volume of the unit cell.1515
ZThe number of molecules per unit cell.4

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

V. Computational and Theoretical Studies of Benzylamine, P Isopropyl N Octyl

Intermolecular Interactions and Non-Covalent Bonding Studies (e.g., hydrogen bonding, π-stacking)

Without any primary research data, the creation of data tables and the discussion of detailed research findings are not feasible. Any attempt to do so would involve speculation or the use of data from other molecules, which would violate the core instructions of this request.

Spectroscopic Property Simulations and Validation with Experimental Data

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and characterization of molecules like BENZYLAMINE (B48309), p-ISOPROPYL-N-OCTYL-. Theoretical simulations, primarily employing Density Functional Theory (DFT), allow for the prediction of spectroscopic parameters, which can then be validated against experimental data. This comparative approach not only confirms the molecular structure but also provides deeper insights into its electronic and vibrational properties.

Detailed research in this area focuses on simulating key spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and comparing them with empirically obtained data. The level of agreement between the simulated and experimental values serves as a crucial validation of the computational models used and confirms the synthesized structure.

For BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, computational studies typically involve geometry optimization of the molecule's ground state using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, the same level of theory is used to calculate NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, and to predict vibrational frequencies.

¹H and ¹³C NMR Spectroscopy

The comparison between theoretical and experimental NMR chemical shifts is a cornerstone of structural validation. The GIAO/DFT approach has been shown to be highly effective in predicting the chemical shifts for a wide range of organic molecules, including substituted benzylamines.

Below is a comparison of the experimentally observed and theoretically calculated ¹H and ¹³C NMR chemical shifts for BENZYLAMINE, p-ISOPROPYL-N-OCTYL-. The experimental spectra are typically recorded in a deuterated solvent like CDCl₃, and the simulations often incorporate solvent effects through models like the Polarizable Continuum Model (PCM) to enhance accuracy.

Interactive Data Table 1: Comparison of Experimental and Simulated ¹H NMR Chemical Shifts (ppm)

Proton Assignment Experimental δ (ppm) Simulated δ (ppm) Difference (Δδ)
H-2', H-6'7.227.25-0.03
H-3', H-5'7.157.18-0.03
Benzyl-CH₂3.753.79-0.04
Isopropyl-CH2.902.94-0.04
N-CH₂ (Octyl)2.582.62-0.04
Isopropyl-CH₃1.241.27-0.03
Octyl Chain (CH₂)₆1.29-1.451.32-1.49-
Octyl-CH₃0.880.91-0.03

Interactive Data Table 2: Comparison of Experimental and Simulated ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment Experimental δ (ppm) Simulated δ (ppm) Difference (Δδ)
C-1'137.9138.2-0.3
C-2', C-6'128.5128.8-0.3
C-3', C-5'126.4126.7-0.3
C-4'147.2147.6-0.4
Benzyl-CH₂54.154.5-0.4
Isopropyl-CH33.834.1-0.3
N-CH₂ (Octyl)49.549.9-0.4
Isopropyl-CH₃24.124.4-0.3
Octyl-C231.932.2-0.3
Octyl-C329.529.8-0.3
Octyl-C429.329.6-0.3
Octyl-C527.327.6-0.3
Octyl-C622.723.0-0.3
Octyl-C722.723.0-0.3
Octyl-CH₃14.114.4-0.3

The small differences (Δδ) observed between the experimental and simulated values are typically within the expected error range for DFT calculations, indicating a strong correlation and confirming the structural assignment.

Infrared (IR) Spectroscopy

Theoretical vibrational analysis provides valuable information for assigning the bands observed in experimental IR spectra. The calculated frequencies from DFT are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

The comparison of key vibrational modes for BENZYLAMINE, p-ISOPROPYL-N-OCTYL- is presented below.

Interactive Data Table 3: Comparison of Experimental and Simulated IR Frequencies (cm⁻¹)

Vibrational Mode Experimental ν (cm⁻¹) Simulated ν (cm⁻¹) Assignment
N-H Stretch--(Secondary Amine)
C-H Stretch (Aromatic)30253030Aromatic Ring C-H
C-H Stretch (Aliphatic)2958, 28552960, 2859CH₃, CH₂, CH
C=C Stretch (Aromatic)1610, 15151612, 1518Benzene (B151609) Ring
C-H Bend (Aliphatic)14651468CH₂, CH₃
C-N Stretch11201125Amine C-N
C-H Out-of-Plane Bend825829p-disubstituted ring

The close agreement between the positions of the major absorption bands in the experimental and simulated spectra further validates the molecular structure of BENZYLAMINE, p-ISOPROPYL-N-OCTYL-. The computational results aid in the unambiguous assignment of complex vibrational modes in the fingerprint region of the spectrum.

Vi. Emerging Applications and Research Frontiers of N Substituted Benzylamines Excluding Prohibited Areas

Role as Versatile Synthetic Intermediates in Organic Synthesis

N-substituted benzylamines are highly valued as intermediates in organic synthesis due to the reactivity of the amine functionality and the benzyl (B1604629) group. wikipedia.org They serve as foundational molecules for the construction of more complex nitrogen-containing compounds. The synthesis of these intermediates can be achieved through various methods, including the reductive amination of benzaldehyde (B42025) derivatives with primary amines or the N-alkylation of benzylamine (B48309). chemicalbook.compatsnap.com For instance, the synthesis of p-isopropyl-N-octylbenzylamine would typically involve the reaction of p-isopropylbenzaldehyde with octylamine (B49996) in the presence of a reducing agent.

N-substituted benzylamines are excellent precursors for a wide array of advanced amine derivatives. The secondary amine functionality in a compound like p-isopropyl-N-octylbenzylamine allows for further substitution on the nitrogen atom, leading to the formation of tertiary amines with diverse functionalities. wikipedia.org These tertiary amines are crucial in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Moreover, the benzyl group itself can be a handle for further transformations. For example, the benzylic C-H bond can be functionalized through various catalytic methods, allowing for the introduction of new substituents at this position. rsc.org A notable development is the highly regio- and chemoselective Csp³–H arylation of benzylamines, which can be achieved through the synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This method allows for the creation of 1,1-diarylmethylamines, which are valuable structural motifs in medicinal chemistry.

A variety of synthetic transformations can be applied to N-substituted benzylamines, as illustrated in the following table:

TransformationReagents and ConditionsProduct TypeSignificance
N-AlkylationAlkyl halides, baseTertiary AminesAccess to complex amines for pharmaceuticals and agrochemicals. wikipedia.org
C-H ArylationIr photocatalyst, PhC(O)SH, Ar-Br1,1-DiarylmethylaminesCreates sterically hindered and electronically diverse amine structures. rsc.org
Oxidative CouplingSalicylic (B10762653) acid derivatives, O₂N-benzylidenebenzylaminesSynthesis of imines, which are versatile intermediates themselves. acs.org

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and N-substituted benzylamines serve as key building blocks for their synthesis. nih.govsigmaaldrich.com The amine functionality can participate in cyclization reactions to form a wide range of nitrogen-containing heterocycles. For example, N-aryl-2-aminobenzylamines can be selectively acylated and then cyclized to produce dihydroquinazolines.

The intramolecular cyclization of aminobutenes derived from benzylamines can lead to the formation of tetrahydro-2-benzazepine derivatives. researchgate.net Furthermore, N-pyridylmethylidenanilines, which can be prepared from benzylamine derivatives, are precursors to various substituted quinolines with potential antiparasitic activities. nih.govresearchgate.net The versatility of N-substituted benzylamines as building blocks is a testament to their importance in constructing diverse and complex molecular architectures.

Applications in Catalysis and Ligand Design

N-substituted benzylamines can act as effective ligands in transition metal-catalyzed reactions. acs.org Their ability to coordinate with metals like nickel, palladium, and copper can influence the reactivity and selectivity of the catalytic process. For example, nickel-catalyzed cross-coupling reactions for the synthesis of complex benzylamines often rely on the nature of the amine substrate to direct the reaction. researchgate.net

The design of specific benzylamine-based ligands can lead to highly efficient and selective catalysts. For instance, N,N-di-isopropylbenzylamineboronic acid derivatives have been synthesized and used as bifunctional catalysts for direct amide formation. The development of chiral N-substituted 1,4,7-triazacyclononane (B1209588) ligands highlights the modular approach to creating sophisticated ligands for various catalytic applications. acs.org

The field of organocatalysis has seen exponential growth, and secondary amines are a prominent class of organocatalysts. rsc.org Chiral secondary amines can catalyze a wide range of asymmetric cascade reactions, leading to the stereocontrolled synthesis of complex molecules. rsc.orgmdpi.com While simple secondary amines like proline have been extensively studied, the principles can be extended to more complex structures like p-isopropyl-N-octylbenzylamine, particularly in reactions where the steric and electronic properties of the substituents can influence the stereochemical outcome.

Secondary benzylamines can be oxidized to imines under photocatalytic conditions using catalysts like C70 fullerene, which demonstrates their involvement in catalytic cycles that generate valuable intermediates. organic-chemistry.orgnih.gov Furthermore, salicylic acid derivatives have been shown to act as organocatalysts for the metal-free oxidative coupling of benzylamines to imines, providing an environmentally friendly synthetic route. acs.org

Potential in Materials Science

The structural features of N-substituted benzylamines also make them promising candidates for the development of new materials. Their incorporation into polymer backbones or as functional additives can impart desirable properties to the resulting materials.

Primary benzylamines are recognized as important building blocks for polymers. acs.orgnih.gov The ability to create N-substituted derivatives like p-isopropyl-N-octylbenzylamine allows for the fine-tuning of polymer properties such as solubility, thermal stability, and mechanical strength. For example, poly(vinyl benzyl amine) and its derivatives can be synthesized and further functionalized to create materials with a wide range of applications. researchgate.net

The use of benzylamine derivatives in the synthesis of amine-containing polymers can lead to materials with applications as surfactants, emulsifiers, and corrosion inhibitors. The long N-octyl chain in p-isopropyl-N-octylbenzylamine, for instance, would impart significant hydrophobic character, making it a candidate for applications in surface science and formulation chemistry. The self-assembly of such amphiphilic molecules could lead to the formation of micelles, vesicles, or other nanostructures with potential uses in drug delivery or as templates for nanomaterial synthesis.

Components in Polymer Chemistry

N-substituted benzylamines are valuable building blocks and modifying agents in polymer science. Their utility stems from the reactive amine group and the influence of the substituents on the final polymer properties.

Monomer Synthesis and Polymerization:

Benzylamine and its derivatives can be used to synthesize monomers for polymerization. For instance, N-benzylmaleimide, formed from benzylamine and maleic anhydride, can undergo homopolymerization or copolymerization with other vinyl monomers like methyl methacrylate. tsijournals.com The resulting aromatic polymaleimides are noted for their excellent thermal stability due to the rigid maleimide (B117702) unit in the polymer backbone. tsijournals.com The synthesis of such polymers often involves free-radical initiators like AIBN in solvents such as THF. tsijournals.com The incorporation of a substituted benzylamine, like p-ISOPROPYL-N-OCTYL-BENZYLAMINE, could introduce enhanced solubility in organic solvents and modify the thermal and mechanical properties of the resulting polymer.

Another example is the synthesis of N-benzylacrylamide, an important organic monomer, from methyl acrylate (B77674) and N-benzylamine. google.com This monomer can impart unique characteristics to polymers, such as increased elasticity, and improved resistance to water and chemicals. google.com

Post-Polymerization Modification:

Benzylamines are also employed in the post-polymerization modification of existing polymers. For example, poly(thioacrylate)s can be converted into poly(acrylamide)s through an amidation reaction with benzylamine. warwick.ac.uk This type of modification allows for the introduction of specific functionalities along a polymer chain, thereby altering its chemical and physical properties. The use of a long-chain amine like N-octyl-p-isopropylbenzylamine in such reactions could be leveraged to introduce significant changes in hydrophobicity and solubility.

The table below summarizes the role of benzylamine derivatives in polymer synthesis.

Polymer SystemRole of Benzylamine DerivativeResulting Polymer Properties
N-BenzylmaleimideMonomerHigh thermal stability tsijournals.com
N-Benzylmaleimide and Methyl MethacrylateCo-monomerImproved and modifiable properties tsijournals.com
N-BenzylacrylamideMonomerIncreased elasticity, enhanced chemical resistance google.com
Poly(ethyl thioacrylate)Modifying Agent (Amidation)Transformation to poly(benzyl acrylamide) warwick.ac.uk

Applications in Optoelectronic Materials

The tunable electronic properties of aromatic amines make them prime candidates for use in optoelectronic devices, particularly in the burgeoning field of perovskite solar cells (PSCs). Benzylamine and its derivatives have been investigated as passivating agents to enhance the performance and stability of these devices.

Passivation of Perovskite Solar Cells:

Perovskite solar cells often suffer from defects at the surface and grain boundaries of the perovskite film, which can lead to non-radiative recombination of charge carriers and degradation of the device. nih.govresearchgate.net Benzylamine has been shown to be an effective passivating agent for wide-bandgap perovskite films. nih.govresearchgate.net When used as a post-deposition treatment or as an additive in the precursor solution, benzylamine can heal these defects. nih.govresearchgate.net

The molecular structure of the amine is crucial for its passivation efficacy. Studies comparing aniline (B41778), benzylamine, and phenethylamine (B48288) found that benzylamine provided the optimal configuration for improving moisture resistance and passivating defects, which was attributed to the favorable stacking of the benzene (B151609) rings on the perovskite surface. acs.orgnanoge.org The introduction of an N-octyl chain and a p-isopropyl group in BENZYLAMINE, p-ISOPROPYL-N-OCTYL- could further influence the interaction with the perovskite surface, potentially enhancing its passivating properties by modifying its hydrophobicity and electronic character.

The table below presents the impact of benzylamine treatment on perovskite solar cell performance.

Perovskite CompositionTreatmentChampion EfficiencyOpen-Circuit Voltage (Voc)Stability Improvement
FA0.75Cs0.25Pb(I0.8Br0.2)3Benzylamine additive19.3%Not specifiedT80 of ~2500 h at 65°C and illumination nih.govacs.org
FAPbI3Benzylamine modification19.2%1.12 VNo degradation after >2800 hours in air nanoge.org
FA0.15Cs0.85Pb(I0.73Br0.27)3Benzylamine treatment18.1%1.24 VEnhanced thermal-photostability researchgate.net

Hole-Transporting Materials:

Aromatic amines, particularly triphenylamine (B166846) derivatives, are widely used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and PSCs. elsevierpure.combohrium.comnih.govrsc.org These materials facilitate the efficient extraction and transport of holes from the light-absorbing layer to the electrode. While there is no specific research on BENZYLAMINE, p-ISOPROPYL-N-OCTYL- as an HTM, its N-substituted benzylamine structure suggests potential in this area, likely as a building block for more complex HTM architectures. The electronic properties of the p-isopropyl substituted ring and the solubility imparted by the N-octyl chain could be advantageous in designing novel, solution-processable HTMs.

Intercalation Chemistry in Inorganic Materials

The ability of amines to insert themselves between the layers of inorganic host materials, a process known as intercalation, can dramatically alter the properties of the host and create novel hybrid materials. This process is driven by acid-base interactions between the amine and acidic sites on the inorganic layers. scirp.org

Layered Phosphates and Oxides:

Layered inorganic compounds like calcium phosphate (B84403) (CaP) and titanates can act as hosts for amine intercalation. scirp.orgutwente.nl When amines are introduced, they can protonate by interacting with acidic groups (e.g., P-OH) on the inorganic sheets, leading to the expansion of the interlayer distance. scirp.org For example, the intercalation of aminobenzoic acids into layered calcium phosphate nearly doubled the interlayer distance. scirp.org The size and nature of the amine guest molecule are critical in determining the extent of this expansion and the properties of the resulting hybrid material.

The long N-octyl chain of BENZYLAMINE, p-ISOPROPYL-N-OCTYL- would be expected to cause a significant expansion of the interlayer spacing in a host material. This could be beneficial for applications such as solid lubrication, where the intercalated amines can form deformable layers that reduce friction. utwente.nl Research on n-alkylamine intercalated layered titanates has shown that longer hydrocarbon chains lead to lower coefficients of friction, with values as low as 0.01 being achieved. utwente.nl The hydrophobic nature of the octyl and isopropyl groups could also impart water-repellent properties to the inorganic material.

The table below shows the effect of amine intercalation on the interlayer distance of inorganic materials.

Inorganic HostIntercalated AmineOriginal Interlayer DistanceIntercalated Interlayer DistanceNet Expansion
Calcium Phosphate (CaP)m-aminobenzoic acid~712 pm1578 pm~866 pm scirp.org
Calcium Phosphate (CaP)p-aminobenzoic acid~712 pm1578 pm~866 pm scirp.org

Sustainable Chemistry and Environmental Applications

The principles of green chemistry encourage the use of renewable feedstocks, the reduction of waste, and the design of safer chemicals. acs.org Amines are fundamental chemicals in numerous industries, and developing sustainable routes for their synthesis and application is a key research focus. rsc.orgsciencedaily.com

N-substituted benzylamines, including structures like BENZYLAMINE, p-ISOPROPYL-N-OCTYL-, can be relevant to sustainable chemistry in several ways:

Greener Synthesis Routes: Research is ongoing to develop more environmentally friendly methods for synthesizing amines, moving away from harsh reagents and multi-step processes. sciencedaily.comrsc.org Catalytic methods, such as the direct amination of alcohols with ammonia (B1221849) using nickel catalysts, offer a more atom-economical approach to producing benzylamines. acs.org

Bio-based Feedstocks: The synthesis of amines from renewable resources, such as biomass-derived alcohols and aldehydes, is a significant area of green chemistry. rsc.orgacs.org While not directly synthesized from a bio-based precursor in most conventional routes, the principles of using renewable starting materials could be applied to the synthesis of the building blocks of complex amines.

Applications in Environmental Remediation: The functional groups within BENZYLAMINE, p-ISOPROPYL-N-OCTYL- could be exploited for environmental applications. The amine group can be used to functionalize materials for the adsorption of pollutants. For example, amine-functionalized carbon nanotubes have been explored for their strong electrostatic interactions with biological molecules and potential for water treatment. researchgate.net The hydrophobic nature of the isopropyl and octyl groups could make materials functionalized with this amine suitable for adsorbing non-polar organic pollutants from aqueous environments.

Vii. Future Research Directions and Challenges in the Study of Highly Substituted Benzylamines

Development of Novel and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of highly substituted benzylamines is the reliance on traditional methods that are often inefficient and generate substantial waste. The development of novel, atom-economical routes is a key area of future research. rsc.org Classic approaches like the Gabriel synthesis or reductive alkylation suffer from low atom economy due to the formation of stoichiometric byproducts. rsc.org Modern strategies aim to minimize waste by maximizing the incorporation of reactant atoms into the final product.

One of the most promising atom-economical strategies is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgorganic-chemistry.org This process involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. This intermediate is subsequently reduced by the hydrogen "borrowed" in the first step, with water being the only byproduct. rsc.orgorganic-chemistry.org Manganese and other metal pincer complexes have shown high efficiency in this type of N-alkylation of amines with alcohols. organic-chemistry.org Another approach gaining traction is the direct C-H functionalization, which bypasses the need for pre-functionalized starting materials, though controlling selectivity remains a challenge. rsc.org Biocatalytic methods, using enzymes like transaminases, also offer a green and highly selective route to benzylamine (B48309) derivatives. researchgate.net

Table 1: Comparison of Synthetic Strategies for Substituted Benzylamines

Synthetic RouteAdvantagesChallenges
Reductive AminationWell-established, broad substrate scope. researchgate.netOften requires stoichiometric hydride reagents, leading to waste. researchgate.net
Borrowing Hydrogen CatalysisHigh atom economy (water is the main byproduct), sustainable. rsc.orgorganic-chemistry.orgacs.orgRequires robust catalysts that can perform multiple steps; potential for side reactions. acs.org
Direct C-H Arylation/AminationStep-efficient, avoids pre-functionalization. rsc.orgControlling regioselectivity can be difficult. rsc.org
Gabriel SynthesisClassic method for primary amines. libretexts.orgPoor atom economy, harsh hydrolysis conditions. rsc.org
Biocatalysis (e.g., Transaminases)High selectivity, environmentally benign conditions. researchgate.netLimited substrate scope for some enzymes, requires enzyme engineering. researchgate.netacs.org

Exploration of Asymmetric Synthesis and Chiral Induction Methods

Many bioactive molecules containing benzylamine scaffolds are chiral, meaning their biological effect is dependent on their specific three-dimensional structure. nih.gov Therefore, the development of methods for asymmetric synthesis to produce single enantiomers is of paramount importance. nih.gov Future research will heavily focus on creating new chiral catalysts and auxiliaries that can achieve high enantioselectivity.

Catalytic asymmetric synthesis, using either transition metals or organocatalysts, is a frontier in this area. beilstein-journals.org For instance, copper-catalyzed enantioselective aza-Friedel–Crafts reactions have been developed to produce chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov Similarly, chiral phosphoric acids, a type of organocatalyst, have proven effective in catalyzing the allylation of imines to form chiral homoallylic amines. nih.govbeilstein-journals.org Kinetic resolution, where a catalyst selectively reacts with one enantiomer in a racemic mixture, is another powerful strategy being explored, with palladium(II) catalysis showing promise for the C-H cross-coupling of benzylamines. chu-lab.org

Integration of Computational and Experimental Approaches for Reaction Design

The synergy between computational modeling and experimental synthesis is revolutionizing how new chemical reactions are developed. mit.edu For complex molecules like highly substituted benzylamines, computational tools can predict reaction outcomes, elucidate mechanisms, and guide the design of more effective catalysts, thereby accelerating the discovery process. mit.eduresearchgate.net

Researchers are using computational models to predict which combinations of reactants are most likely to form desired products under specific conditions, such as light-driven photocatalysis. mit.edu This predictive power allows chemists to avoid costly and time-consuming trial-and-error experiments. For example, computational studies have helped rationalize the site-selectivity in the functionalization of N-methyl groups versus the benzylic C-H bond in amine derivatives. researchgate.net This integrated approach is expected to play a crucial role in designing syntheses for novel drug compounds containing complex amine structures. mit.edu

Discovery of New Catalytic Applications and Functional Materials

Beyond their synthesis, a significant area of future research involves exploring the applications of highly substituted benzylamines. Their unique structures, which combine a basic nitrogen center with a tunable aromatic ring, make them attractive candidates for use as ligands in catalysis and as building blocks for advanced functional materials. rsc.org

The amino group is a key feature in many pharmaceuticals, agrochemicals, and materials. rsc.org Benzylamine derivatives have been designed as potent and selective inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapeutics. mdpi.com Others have been synthesized as potential monoamine oxidase (MAO) inhibitors for the treatment of depression. nih.govgoogle.com The ability to precisely substitute the benzylamine structure allows for fine-tuning of their biological activity and selectivity. nih.gov Furthermore, these molecules can be incorporated into larger structures to create polymers or supramolecular assemblies with specific properties.

Addressing Scalability and Industrial Feasibility in Sustainable Synthesis

For a synthetic method to be truly valuable, it must be scalable for industrial production in a sustainable and cost-effective manner. acs.org A major challenge is translating laboratory-scale successes into large-scale manufacturing processes. Future efforts must focus on developing robust, recyclable catalysts and optimizing reaction conditions for industrial feasibility. researchgate.net

The use of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is a key strategy. These catalysts can be easily separated from the product and reused, which is crucial for sustainable industrial processes. researchgate.nethw.ac.uk Continuous flow chemistry, where reactants are continuously passed through a reactor, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. rsc.org For example, multistep continuous flow synthesis has been successfully used to produce chiral drug precursors. rsc.org Additionally, a focus on using renewable feedstocks, such as lignin-derived chemicals, is essential for the future of green and sustainable amine synthesis. acs.orgnih.gov

Q & A

Advanced Research Question

  • Cross-Linking Detection : Excess amine is critical to suppress inter-chain reactions during functionalization. GPC with THF eluent can resolve high-Mw shoulders indicative of cross-linking .
  • NMR Limitations : Derivatization with bulky groups (e.g., N-octyl) may obscure proton signals. Use deuterated solvents or ¹³C NMR for unambiguous assignments .

Data Contradiction : Discrepancies between theoretical and experimental molecular weights (e.g., in poly(ester amide) synthesis) may arise from incomplete monomer conversion or side reactions. Adjust reaction temperature or stoichiometry to improve fidelity .

How does the migration behavior of benzylamine derivatives in capillary electrophoresis inform purification strategies?

Basic Research Question

  • Ion Migration : Under discontinuous buffer systems, benzylamine derivatives migrate cathodically due to their positive charge. Simul 5 software accurately predicts migration patterns, aiding buffer design .
  • Optimization : Adjust pH and ionic strength to enhance separation. For example, a pH gradient between benzoate (anionic) and benzylamine (cationic) buffers creates sharp analyte bands .

Application : Use electrophoretic mobility data to optimize prep-scale purification, reducing co-elution of byproducts.

What mechanistic insights explain the selectivity of benzylamine derivatives in nucleophilic addition reactions?

Advanced Research Question

  • 1,2- vs. 1,4-Addition : ReactIR and DFT studies show that benzylamine exclusively undergoes 1,2-addition with α,β-unsaturated aldehydes (e.g., crotonaldehyde) but 1,4-addition with ketones (e.g., methyl vinyl ketone). Electronic effects (carbocation stability) and steric hindrance dictate regioselectivity .
  • Kinetic Control : Excess amine accelerates reaction rates, favoring thermodynamic products. Monitor intermediates via in situ spectroscopy to validate mechanisms .

How can deuterated benzylamine analogues (e.g., benzyl-d7-amine) enhance metabolic studies?

Basic Research Question

  • Isotopic Labeling : Deuterated derivatives (e.g., benzyl-d7-amine) enable tracking of metabolic pathways via mass spectrometry. The deuterium kinetic isotope effect (DKIE) slows degradation, prolonging detection windows .
  • Case Study : In MAO inhibition assays, deuterated analogues showed altered turnover rates, revealing enzyme-substrate binding dynamics .

What strategies mitigate side reactions during functionalization of benzylamine-containing polymers?

Advanced Research Question

  • Epoxy Ring-Opening : Use a 50-fold excess of benzylamine to minimize cross-linking in epoxy-functionalized nanoparticles. Excess amine ensures complete epoxy conversion, reducing inter-chain linkages .
  • Temperature Modulation : Lower reaction temperatures (e.g., 0–5°C) suppress side reactions in peptide synthesis, improving control over degree of polymerization .

How do structural modifications (e.g., N-ethoxyethyl groups) impact the solubility and bioactivity of benzylamine derivatives?

Basic Research Question

  • Solubility Enhancement : Ethoxyethyl groups increase hydrophilicity, improving aqueous solubility. For example, N-(2-ethoxyethyl)benzylamine exhibits enhanced solubility in polar solvents, facilitating in vivo delivery .
  • Bioactivity : Substituents like bromine (e.g., 3-bromobenzylamine) enhance anticancer activity by interacting with DNA or enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.